2-(2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide
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Overview
Description
2-(2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties . The presence of the imidazo[2,1-b]thiazole core, along with the fluorophenyl and benzamide groups, contributes to its unique chemical and biological characteristics.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to have antiproliferative effects against several human cancer cell lines .
Mode of Action
It is suggested that the compound interacts with its targets, leading to changes that inhibit the proliferation of certain cancer cells .
Biochemical Pathways
It is suggested that the compound’s antiproliferative effects may involve the disruption of pathways crucial for the survival and proliferation of cancer cells .
Result of Action
It is suggested that the compound has antiproliferative effects, potentially inhibiting the growth of certain cancer cells .
Biochemical Analysis
Biochemical Properties
It is known that imidazo[2,1-b]thiazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the derivative and the biomolecules it interacts with .
Cellular Effects
Some imidazo[2,1-b]thiazole derivatives have been shown to have antiproliferative activity against a variety of cancer cell lines . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that imidazo[2,1-b]thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of imidazo[2,1-b]thiazole derivatives can change over time, depending on factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of imidazo[2,1-b]thiazole derivatives can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known that imidazo[2,1-b]thiazole derivatives can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that imidazo[2,1-b]thiazole derivatives can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
It is known that imidazo[2,1-b]thiazole derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Imidazo[2,1-b]thiazole Core: This step involves the reaction of 2-aminothiazole with an α-halocarbonyl compound under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a suitable fluorinated aromatic compound.
Acetylation: The intermediate product is then acetylated using acetic anhydride or acetyl chloride in the presence of a base.
Amidation: Finally, the acetylated product undergoes amidation with benzoyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used
Scientific Research Applications
2-(2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its potential as an anticancer agent due to its ability to inhibit cancer cell growth.
Medicine: Investigated for its antiviral and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-3-yl)acetamido)benzamide
- 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide
Uniqueness
2-(2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide is unique due to the presence of the fluorophenyl group, which enhances its biological activity and specificity compared to other similar compounds .
Properties
IUPAC Name |
2-[[2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2S/c21-13-7-5-12(6-8-13)17-10-25-14(11-28-20(25)24-17)9-18(26)23-16-4-2-1-3-15(16)19(22)27/h1-8,10-11H,9H2,(H2,22,27)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLZXWDCQAFELE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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